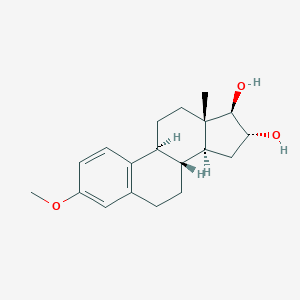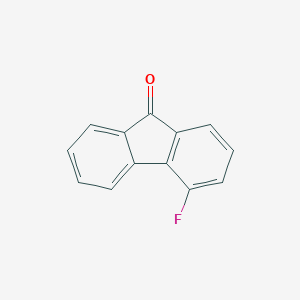
4-Fluorofluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorofluoren-9-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorescent compound that has been used in various research studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Fluorofluoren-9-one is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. It has also been shown to interact with cell membranes, leading to changes in their permeability and fluidity.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Fluorofluoren-9-one has a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Fluorofluoren-9-one is its fluorescent properties, which make it an ideal probe for studying biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-Fluorofluoren-9-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 4-Fluorofluoren-9-one in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Another area of interest is the use of 4-Fluorofluoren-9-one as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-Fluorofluoren-9-one involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by a dehydration reaction to form the final product.
Applications De Recherche Scientifique
4-Fluorofluoren-9-one has been extensively used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to investigate biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
1514-18-7 |
|---|---|
Nom du produit |
4-Fluorofluoren-9-one |
Formule moléculaire |
C13H7FO |
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
4-fluorofluoren-9-one |
InChI |
InChI=1S/C13H7FO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H |
Clé InChI |
CBJABQXTFIBKGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F |
Autres numéros CAS |
1514-18-7 |
Synonymes |
4-Fluoro-9H-fluoren-9-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







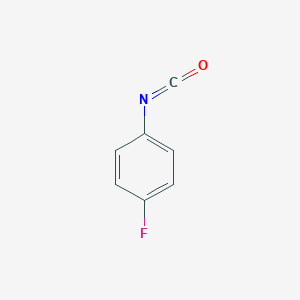

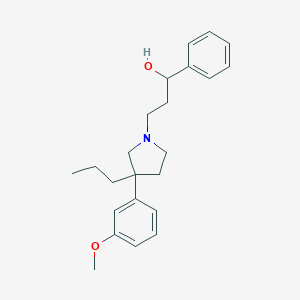
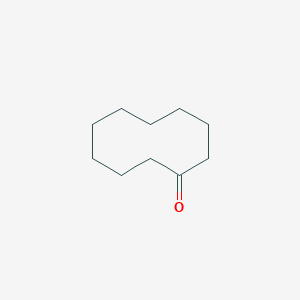

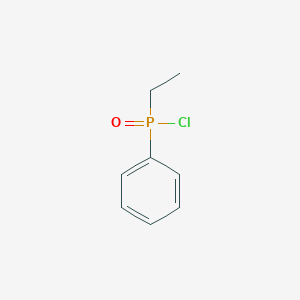
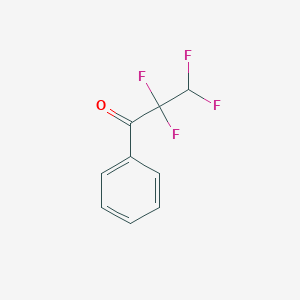
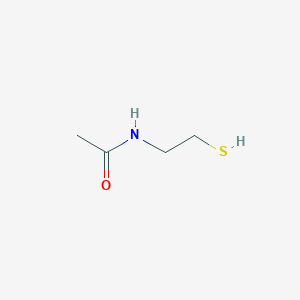
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
